molecular formula C14H12N7NaO2 B010747 Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate CAS No. 100929-45-1

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

Cat. No. B010747
M. Wt: 333.28 g/mol
InChI Key: NDXULQWYAMJQGC-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate often involves pot, atom, and step economic (PASE) methods, highlighting the importance of efficient, eco-friendly procedures that yield high product purity. For instance, a synthesis method promoted by sodium benzoate in aqueous PEG-400 for producing 2-amino pyridine derivatives showcases these principles, emphasizing shorter reaction times and higher yields (Ahad & Farooqui, 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography provide detailed insights into the compound's geometry, intermolecular interactions, and hydrogen bonding patterns, which are essential for predicting its reactivity and stability in various conditions.

Chemical Reactions and Properties

Sodium benzoate's role in chemical reactions, particularly in promoting or catalyzing specific pathways, is of great interest. Its involvement in multicomponent reactions under green conditions to synthesize heterocycles illustrates its versatility and environmental benefits (Ostadzadeh & Kiyani, 2022). Additionally, spectrophotometric and voltammetric methods highlight its chemical stability and reactivity under different conditions, providing a basis for further application in chemical synthesis (Tymoshuk et al., 2018).

Scientific Research Applications

Chemical Synthesis and Labeling

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate and its derivatives have been explored in the field of chemical synthesis and labeling. Taylor et al. (1996) demonstrated the preparation of 4-Amino[7-14C]benzoic acid and its application in generating methyl esters and benzoates with specific activities for use in radiopharmaceuticals (Taylor et al., 1996). This indicates its potential utility in medical imaging and diagnostic procedures.

Potential Therapeutic Applications

Studies have investigated the therapeutic potential of sodium benzoate, a compound structurally related to Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate. For instance, Lane et al. (2013) found that sodium benzoate, as an add-on treatment for schizophrenia, significantly improved symptom domains and neurocognition in patients (Lane et al., 2013).

Synthesis of Related Compounds

Elliott et al. (1975) detailed the synthesis of N-10-methyl-4-thiofolic acid and related compounds, which are potential inhibitors of the cofactor forms of tetrahydrofolate, highlighting the role of compounds structurally similar to Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate in medicinal chemistry (Elliott et al., 1975).

Crystal Structure Analysis

The crystal structure of related compounds, such as the monosodium salt of 6-Amino-5-(2-carboxyphenyl)azouracil, was analyzed by Kivekäs et al. (1995), which contributes to understanding the structural properties and potential interactions of similar compounds (Kivekäs et al., 1995).

Effects on Neurological Disorders

Research by Matsuura et al. (2015) on sodium benzoate explored its effects on behavioral abnormalities in animal models, suggesting potential applications in treating neurological disorders (Matsuura et al., 2015).

Eco-Friendly Synthesis Processes

Ahad and Farooqui (2016) reported an eco-friendly synthesis process of pyridine derivatives promoted by sodium benzoate, demonstrating the compound's utility in greener chemical synthesis methodologies (Ahad & Farooqui, 2016).

Safety And Hazards


  • Hazard Statements : May cause acute toxicity (H301), skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and reproductive toxicity (H360).

  • Precautionary Measures : Handle with care, avoid inhalation, wear appropriate protective gear, and follow safety guidelines.


Future Directions

Researchers should explore the pharmacological potential of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate further. Investigate its applications in antifolate therapy, cancer treatment, or as a diagnostic tool. Additionally, structural modifications could enhance its efficacy and reduce toxicity.


properties

IUPAC Name

sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXULQWYAMJQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394646
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate

CAS RN

100929-45-1
Record name Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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